molecular formula C15H11BrF2O B1373704 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one CAS No. 898760-79-7

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one

Cat. No.: B1373704
CAS No.: 898760-79-7
M. Wt: 325.15 g/mol
InChI Key: PFNTUJDWHFJWLR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom on the phenyl ring and two fluorine atoms on another phenyl ring, connected by a three-carbon chain with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-bromophenyl)-1-(3,4-difluorophenyl)propanoic acid.

    Reduction: Formation of 3-(3-bromophenyl)-1-(3,4-difluorophenyl)propan-1-ol.

    Substitution: Formation of 3-(3-methoxyphenyl)-1-(3,4-difluorophenyl)propan-1-one.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, thereby affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-1-phenylpropan-1-one
  • 3-(3-Fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
  • 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one

Uniqueness

3-(3-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl rings. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNTUJDWHFJWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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